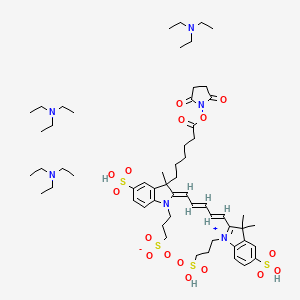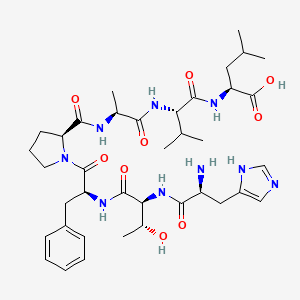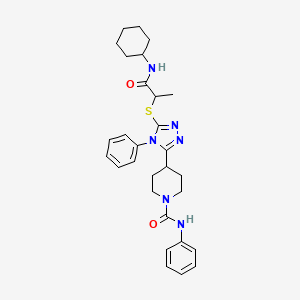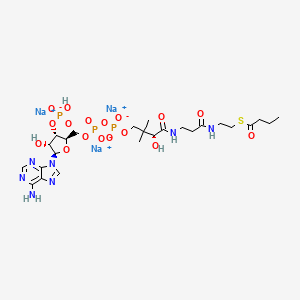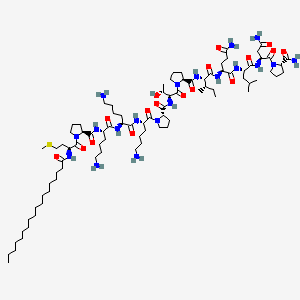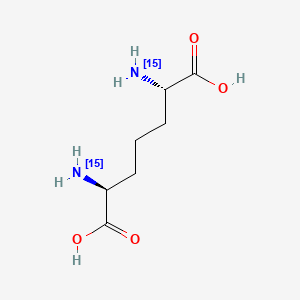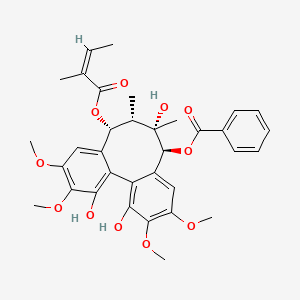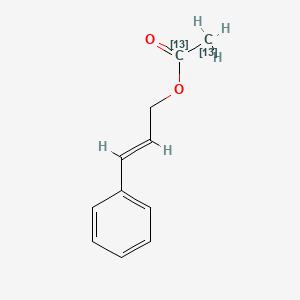
Cinnamyl acetate-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl acetate-13C2 is a labeled compound used primarily in scientific research. It is a derivative of cinnamyl acetate, where two carbon atoms are replaced with the isotope carbon-13. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound is known for its sweet, balsamic, and floral odor, making it useful in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamyl acetate-13C2 can be synthesized through several methods. One common approach involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 40°C . Another method involves the use of vinyl acetate and cinnamyl alcohol, catalyzed by enzymes such as triacylglycerol ester hydrolase .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, a novel esterase from the DNA library of Acinetobacter hemolyticus has been used to catalyze the transesterification of cinnamyl alcohol with vinyl acetate. This method achieves high conversion rates and is cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamyl acetate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can yield cinnamyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and other acylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various cinnamyl esters .
Aplicaciones Científicas De Investigación
Cinnamyl acetate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of cinnamyl acetate-13C2 involves its interaction with cellular membranes. It exhibits multiple natural membrane activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-insect properties. The compound can suppress parasitic activity and protect cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Nerolidol: A natural sesquiterpene with similar membrane activities.
Cinnamic Alcohol: Shares the cinnamyl backbone and exhibits similar biological activities.
Cinnamic Acid: Another derivative with anti-inflammatory and antimicrobial properties.
Uniqueness
Cinnamyl acetate-13C2 is unique due to its carbon-13 labeling, which allows for detailed isotopic studies. This feature makes it particularly valuable in research applications where tracing and quantification are essential .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
[(E)-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+/i1+1,10+1 |
Clave InChI |
WJSDHUCWMSHDCR-MBKSGMOPSA-N |
SMILES isomérico |
[13CH3][13C](=O)OC/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(=O)OCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)


